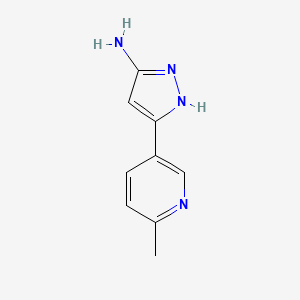
5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is carried out under mild conditions and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound that contains both a pyrazole and a pyridine ring. It has a molecular weight of approximately 175.22 g/mol. The compound's structure includes a methyl group attached to the pyridine ring at the 6-position and an amine group at the 3-position of the pyrazole ring. This structural arrangement contributes to its potential reactivity and biological activity, making it a candidate for various chemical and biological applications.
Scientific Research Applications
This compound is used in several scientific research applications.
Medicinal Chemistry The compound is a building block in the synthesis of potential drug candidates. Its structure allows for modifications that can enhance biological activity and selectivity. Studies on the interactions of this compound with biological targets have demonstrated promising results and are crucial for determining the compound's potential as a therapeutic agent and understanding its mechanism of action within biological systems.
Organic Synthesis It serves as an intermediate in the synthesis of more complex heterocyclic compounds. The synthesis of this compound typically involves multi-step processes. Common synthetic routes include condensation and nucleophilic substitution reactions.
Material Science The compound’s unique electronic properties make it suitable for use in developing new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylpyridin-3-yl)methanamine
- (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl Dihydrogen Phosphate Hydrate
- Pyridazine and Pyridazinone Derivatives
Uniqueness
5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine is unique due to the combination of the pyridine and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(5-11-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
InChI Key |
VNQCOICPZLSREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















